(6-Aminohexyl)trimethylammonium Bromide Hydrobromide (6-Aminohexyl)trimethylammonium Bromide Hydrobromide (6-Aminohexyl)trimethylammonium Bromide is a potent inhibitor and acts as substrate for pig kidney diamine oxidase.
Brand Name: Vulcanchem
CAS No.: 33968-67-1
VCID: VC21349229
InChI: InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
SMILES: C[N+](C)(C)CCCCCCN.Br.[Br-]
Molecular Formula: C9H24N2Br2
Molecular Weight: 320.11 g/mol

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

CAS No.: 33968-67-1

Cat. No.: VC21349229

Molecular Formula: C9H24N2Br2

Molecular Weight: 320.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide - 33968-67-1

CAS No. 33968-67-1
Molecular Formula C9H24N2Br2
Molecular Weight 320.11 g/mol
IUPAC Name 6-aminohexyl(trimethyl)azanium;bromide;hydrobromide
Standard InChI InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
Standard InChI Key NIELYIRFOUAOEZ-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCCCCCN.Br.[Br-]
Canonical SMILES C[N+](C)(C)CCCCCCN.Br.[Br-]
Appearance Off-White to Pale Yellow Solid
Melting Point 62-64°C

Chemical Identity and Structural Characteristics

Basic Identification

The compound (6-Aminohexyl)trimethylammonium Bromide Hydrobromide, with CAS Registry Number 33968-67-1, is a quaternary ammonium salt with a linear carbon chain containing both quaternary ammonium and primary amine functional groups. Table 1 summarizes the fundamental identification parameters of this compound.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number33968-67-1
Molecular FormulaC₉H₂₄Br₂N₂
Molecular Weight320.11 g/mol
IUPAC Name6-aminohexyl(trimethyl)azanium;bromide;hydrobromide
InChIInChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
InChI KeyNIELYIRFOUAOEZ-UHFFFAOYSA-M
SMILESCN+(C)CCCCCCN.Br.[Br-]

Nomenclature and Synonyms

The compound is known by various synonyms in different databases and commercial catalogs, reflecting its applications in pharmaceutical analysis and chemical research. Some of the commonly used synonyms are listed in Table 2.

Table 2: Common Synonyms

Synonym
6-Amino-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
6-aminohexyl(trimethyl)azanium;bromide;hydrobromide
Colesevelam Aminoquat Impurity
Colesevelam Aminoquat Impurity HBr
Colesevelam Impurity 1
6-Amino-N,N,N-trimethylhexan-1-aminium bromide hydrobromide

Structural Features

The structure of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide consists of a six-carbon chain with a primary amine group at one end and a quaternary ammonium group at the other end. The compound exists as a hydrobromide salt with two bromide counterions. This structure provides the molecule with distinctive chemical properties and biological activities .

Physical and Chemical Properties

Physical State and Appearance

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide appears as a solid substance with coloration ranging from off-white to pale yellow. The physical state and appearance characteristics are detailed in Table 3.

Table 3: Physical Characteristics

PropertyValue
Physical StateSolid
ColorOff-White to Pale Yellow
Melting Point62-64°C
SolubilitySlightly soluble in DMSO, Methanol, and Water

Chemical Properties

The chemical properties of this compound are principally determined by its functional groups: the quaternary ammonium moiety and the primary amine. These groups contribute to its behavior in various chemical reactions and its interactions with biological systems .

Table 4: Chemical Properties

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
Topological Polar Surface Area26 Ų
Heavy Atom Count13
Complexity84.1

Biochemical Properties and Activities

Interaction with Enzymes

One of the most noteworthy biochemical properties of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is its interaction with diamine oxidase enzymes. Specifically, it serves as both a potent inhibitor and substrate for pig kidney diamine oxidase, making it valuable for studies involving this enzyme .

The mechanism of this interaction likely involves the primary amine group of the compound, which can undergo oxidation by the diamine oxidase enzyme. Simultaneously, the compound can inhibit the enzyme's activity, possibly through competitive binding at the active site.

Structure-Activity Relationship

The dual functionality of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide as both an inhibitor and substrate for diamine oxidase suggests a complex structure-activity relationship. The six-carbon chain length separating the amine and quaternary ammonium groups appears to be optimal for interaction with the enzyme's active site, allowing for both catalytic conversion and inhibitory effects .

Applications

Analytical Applications

Comparison with Related Compounds

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide belongs to a class of bifunctional quaternary ammonium compounds. A structurally related compound is 6-Bromohexan-1-amine Hydrobromide (CAS: 14502-76-2), which shares the six-carbon chain backbone but differs in functional groups. This related compound has a molecular weight of 261.00 g/mol and contains a terminal amine group and a bromide at the opposite end of the chain .

The presence of the quaternary ammonium group in (6-Aminohexyl)trimethylammonium Bromide Hydrobromide, as opposed to the terminal bromine in 6-Bromohexan-1-amine Hydrobromide, significantly affects its solubility, reactivity, and biological properties.

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